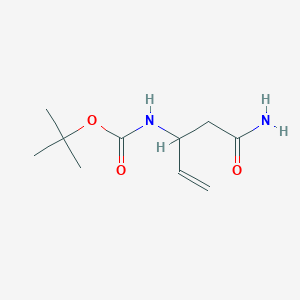

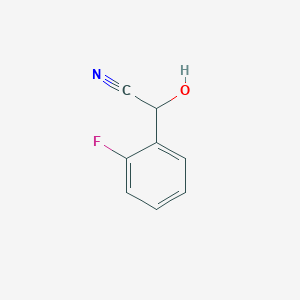

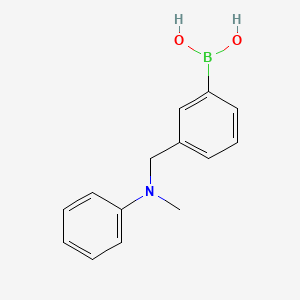

![molecular formula C6H3FN2S B3047072 4-Fluorobenzo[c][1,2,5]thiadiazole CAS No. 134963-05-6](/img/structure/B3047072.png)

4-Fluorobenzo[c][1,2,5]thiadiazole

Overview

Description

Synthesis Analysis

The synthesis of 4-Fluorobenzo[c][1,2,5]thiadiazole involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

The molecular structure of 4-Fluorobenzo[c][1,2,5]thiadiazole is based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . This motif is a powerful design for applications such as organic photovoltaics, fluorophores, and photocatalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluorobenzo[c][1,2,5]thiadiazole are influenced by the donor groups and the BTZ acceptor group . By varying these groups, the photocatalyst’s optoelectronic and photophysical properties can be systematically modified .Scientific Research Applications

Electrochromic Properties and Polymer Synthesis

- 4-Fluorobenzo[c][1,2,5]thiadiazole has been utilized in the synthesis of new monomers and polymers with electrochromic properties. These materials, like fluorinated acceptor-based systems, demonstrate low bandgap values and are of interest due to their electrochemical and optical properties, influenced by the heteroatoms in their structure (Çakal et al., 2021).

Organic Photovoltaic Applications

- For organic photovoltaic applications, fluorinated benzo[c][1,2,5]thiadiazole has been used in donor-acceptor alternating polymers. These polymers exhibit strong absorption in the 300-650 nm range and have been used to create bulk-heterojunction solar cells with notable power conversion efficiencies (Xu et al., 2016).

High Photovoltaic Efficiency and Thermal Stability

- Narrow bandgap conjugated polymers incorporating fluorobenzo[c][1,2,5]thiadiazole units have been designed for improved photovoltaic efficiency and thermal stability. These polymers, with varied fluorination and regioregularity, demonstrate differences in light absorbance, electron density, and more ordered film structures, enhancing charge transport and thermal resistance (Yuan et al., 2017).

Red-Light-Emitting Materials and Diodes

- Benzo[c][1,2,5]thiadiazole-based compounds have been synthesized for use in bright red-light-emitting diodes. These bipolar compounds exhibit a range of fluorescence emission colors and demonstrate promising performance in different diode configurations (Thomas et al., 2004).

Synthesis of Fluorophores with Photo-Electro-Thermal Properties

- New fluorophores based on non-symmetric benzo[c][1,2,5]thiadiazole derivatives have been synthesized, displaying unique photo-electro-thermal properties. These derivatives are electroactive and demonstrate good thermal stability, making them of interest for various optical and electronic applications (Duarte et al., 2020).

Spectroscopic and Theoretical Investigation in Fluorescence

- Spectroscopic studies on compounds from the 1,3,4-thiadiazole group, including those with 4-fluorobenzo[c][1,2,5]thiadiazole, have revealed interesting dual fluorescence effects. These effects are linked to molecular aggregation and charge transfer within the molecules, suggesting potential use in fluorescence probes or molecular medicine (Budziak et al., 2019).

Polymer Solar Cells Performance and Film Morphology

- The use of fluorinated benzo[c][1,2,5]thiadiazole in polymer solar cells has been explored, with studies highlighting its influence on device performance and active layer morphology. The results emphasize the role of substituents in enhancing π–π stacking, molecular packing, and overall solar cell efficiency (Schroeder et al., 2012).

Safety and Hazards

Future Directions

The future directions of research on 4-Fluorobenzo[c][1,2,5]thiadiazole could involve further exploration of its use as a potential visible-light organophotocatalyst . Additionally, more in-depth studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights .

properties

IUPAC Name |

4-fluoro-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPJUWNVXIBGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577318 | |

| Record name | 4-Fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobenzo[c][1,2,5]thiadiazole | |

CAS RN |

134963-05-6 | |

| Record name | 4-Fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

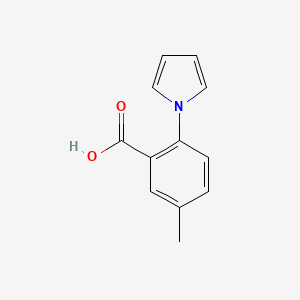

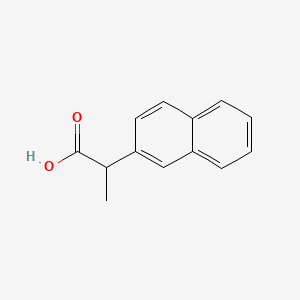

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl-](/img/structure/B3046995.png)

![Spiro[4.4]nonan-1-ol](/img/structure/B3046997.png)